(Butylsulfinyl)-D-alanine

Description

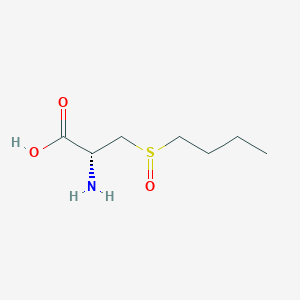

(Butylsulfinyl)-D-alanine is a synthetic derivative of D-alanine, characterized by the substitution of a butylsulfinyl group (-SO-C₄H₉) at an unspecified position on the alanine backbone. The sulfinyl group contributes to unique electronic and steric properties, influencing its solubility, stability, and interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(2R)-2-amino-3-butylsulfinylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFHOPPJBYHALQ-RLWMBFFFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20702-80-1 | |

| Record name | L-Cysteine, S-butyl-, S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfinyl)-D-alanine typically involves the reaction of D-alanine with butylsulfinyl chloride. The process begins with the protection of the amino group of D-alanine, followed by the introduction of the butylsulfinyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation of the sulfinyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Butylsulfinyl)-D-alanine undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The sulfinyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds depending on the nature of the substituent introduced during the reaction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

(Butylsulfinyl)-D-alanine has shown potential as an antimicrobial agent. Research indicates that D-amino acids, including D-alanine, are integral to bacterial cell wall synthesis and can influence antibiotic resistance mechanisms. For instance, a study demonstrated that derivatives of D-alanine can be utilized in the development of radiotracers for positron emission tomography (PET) to detect bacterial infections in vivo. Specifically, D-[3-11C]alanine exhibited selective accumulation in living bacteria, making it a promising candidate for imaging bacterial infections in clinical settings .

Neuropharmacology

D-alanine's role in neuropharmacology is significant, particularly concerning its effects on neurotransmission and potential therapeutic applications in psychiatric disorders. Studies have shown that D-alanine can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. Co-administration of D-alanine with specific inhibitors has been noted to enhance its efficacy in treating conditions like schizophrenia .

Biochemical Research

Circadian Rhythms and Metabolism

Recent findings have highlighted the relationship between D-alanine levels and circadian rhythms. Research from Osaka University indicated that D-alanine is involved in regulating glucose metabolism through its interaction with circadian transcription factors. This connection suggests potential applications in managing metabolic disorders such as diabetes by targeting D-alanine pathways .

Structural Modifications

The compound serves as a valuable building block for synthesizing various chiral compounds. Its derivatives can be modified to enhance biological activity or selectivity for specific targets. For example, chiral N-tert-butylsulfinyl imines derived from this compound have been utilized to create chiral amines through nucleophilic additions, showcasing its utility in asymmetric synthesis .

Pharmacokinetics and Safety

Bioavailability Studies

Research on the pharmacokinetics of D-alanine indicates that oral intake leads to significant increases in plasma levels without adverse effects, making it a candidate for dietary supplementation or therapeutic use . A study involving healthy volunteers demonstrated that D-alanine's peak plasma concentration correlated with dosage, suggesting its manageable pharmacokinetic profile.

Tolerability Assessments

Clinical trials have assessed the tolerability of D-alanine across various dosages. Results indicated that participants tolerated doses up to 6 grams well, with only minor non-serious adverse events reported . This safety profile supports further exploration of this compound in therapeutic contexts.

Data Tables

Case Studies

Case Study 1: Imaging Bacterial Infections

A study developed a PET radiotracer using D-[3-11C]alanine to detect bacterial infections in rodent models. The tracer showed high specificity for living bacteria compared to sterile inflammation, indicating its potential clinical application in diagnosing infections .

Case Study 2: Metabolic Regulation

A multi-institutional study explored the role of D-alanine in regulating glucose metabolism linked to circadian rhythms. The findings suggested that manipulating D-alanine levels could provide new therapeutic strategies for managing metabolic disorders related to circadian disruptions .

Mechanism of Action

The mechanism of action of (Butylsulfinyl)-D-alanine involves its role as a chiral auxiliary. The butylsulfinyl group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This allows for the selective formation of one enantiomer over the other, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being transformed .

Comparison with Similar Compounds

Research Findings and Hypotheses

Enzyme Inhibition Potential: The sulfinyl group may mimic transition states in ligase or protease catalytic cycles, similar to phosphonic acid analogues (Ki = 5.0 × 10⁻⁵ M for aza-phosphonates) .

Circadian Modulation : By analogy to D-alanine’s role in gluconeogenesis, this compound could influence circadian gene expression, though its membrane permeability must be validated .

Biological Activity

(Butylsulfinyl)-D-alanine is a derivative of D-alanine, an amino acid critical for bacterial cell wall synthesis and various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and its role in metabolic pathways. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of a butylsulfinyl group attached to the D-alanine backbone. This modification can influence its biological interactions and efficacy. The sulfinyl group is known to enhance the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that D-alanine derivatives, including this compound, exhibit significant antimicrobial properties. D-alanine is essential for the synthesis of peptidoglycan in bacterial cell walls, making it a target for antibiotic development. The incorporation of sulfinyl groups may enhance these properties.

- Case Study : A study demonstrated that derivatives of D-alanine with various substituents showed varying degrees of activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of a butylsulfinyl group improved the compound's effectiveness as an inhibitor of bacterial growth compared to unmodified D-alanine .

The mechanism by which this compound exerts its biological effects primarily involves its role in bacterial metabolism and cell wall synthesis.

- Enzymatic Pathways : D-alanine is involved in several enzymatic reactions critical for bacterial survival. For instance, alanine racemase catalyzes the interconversion between L- and D-alanine, which is crucial for peptidoglycan layer formation . The presence of the butylsulfinyl group may modulate enzyme activity or stability, affecting overall metabolic pathways.

Data Tables

Research Findings

Recent studies have highlighted the potential applications of this compound in detecting bacterial infections due to its unique metabolic pathways. For example, a study utilized D-[3-11C]alanine as a radiotracer to visualize bacterial infections in vivo, demonstrating that D-amino acids are not typically metabolized by mammalian tissues, thus allowing for specific bacterial detection .

In Vivo Applications

The ability to use this compound as a tracer opens avenues for clinical applications in diagnosing bacterial infections. Its selective uptake by pathogenic bacteria makes it a promising candidate for developing new imaging techniques.

Q & A

Q. What experimental methodologies are recommended for synthesizing (Butylsulfinyl)-D-alanine, and how do reaction conditions influence stereochemical purity?

Synthesis typically involves enantioselective sulfinylation of D-alanine derivatives. For example, chiral sulfinyl transfer agents (e.g., tert-butanesulfinamide) can be used to control stereochemistry . Reaction parameters such as temperature (e.g., 25°C for reduced epimerization), solvent polarity, and catalyst loading (e.g., D-alanine ligase for dipeptide formation) critically impact yield and purity . Structural validation via -NMR and chiral HPLC is essential to confirm stereochemical integrity.

Q. How can researchers detect and quantify D-alanine enantiomers in biological matrices, and what are common pitfalls?

Chiral separation techniques, such as reverse-phase HPLC with β-cyclodextrin columns or LC-MS using deuterated internal standards (e.g., D-4-hydroxyphenyl-d4-alanine), are standard . Urinary D-alanine dynamics can be tracked via fractional excretion (FE) calculations using D-asparagine or D-serine as reference markers to avoid creatinine interference . Pitfalls include matrix effects in mass spectrometry and incomplete resolution of enantiomers under suboptimal pH conditions.

Q. What structural analysis techniques differentiate this compound from its L-enantiomer or analogous sulfinyl compounds?

Neutron powder diffraction and polarized Raman spectroscopy reveal distinct hydrogen-bonding networks and vibrational modes between D- and L-enantiomers. For example, D-alanine exhibits NH group rearrangements below 160 K, detectable via lattice mode anomalies in Raman spectra . X-ray crystallography can further resolve sulfinyl group orientation relative to the chiral center.

Advanced Research Questions

Q. How do contradictory findings on D-alanine’s aminoacylation by AlaRS reconcile with structural and toxicity data?

Earlier reports of tRNA charging with D-alanine conflict with in vivo toxicity and structural data. Methodologically, flexizyme-mediated aminoacylation (bypassing AlaRS specificity) and deacylation assays (using DTD or AlaRS) can clarify discrepancies. For instance, EcAlaRS C666A mutant charges tRNA with D-alanine only at non-physiological concentrations (100 mM), suggesting negligible biological relevance .

Q. What experimental strategies resolve bacterial resistance mechanisms linked to D-alanine metabolism, such as D-cycloserine (DCS) resistance?

Overexpression of D-alanine racemase (AlrA) in Mycobacterium smegmatis confers DCS resistance. Northern blotting and enzymatic assays (measuring racemase activity in cell extracts) can identify gene amplification or regulatory mutations . Comparative modeling of D-alanine ligase (Ddl) active sites (e.g., MODELLER-generated SsDdl structures) aids in designing inhibitors against resistant strains .

Q. How does osmotic stress alter D-alanine substitution in bacterial cell wall components, and what functional implications arise?

In Lactobacillus casei BL23, high-salt conditions reduce D-alanine substitution in lipoteichoic acids (LTA) from 64% to 27%, altering electrophoretic mobility. Quantitative analysis via -NMR integration of D-alanine/Gro-P peaks and zeta potential measurements under varying NaCl concentrations can link structural changes to stress adaptation .

Q. What pharmacokinetic models best describe D-alanine’s renal excretion dynamics in humans?

Two-compartment models with first-order absorption and nonlinear renal clearance fit urinary D-alanine data. Key parameters include T (1.15–1.90 h) and FE values (baseline: 14%, peak: 64%), calculated using D-asparagine clearance as a reference. Isotopic tracers (e.g., -D-alanine) improve precision in plasma-to-urine transit studies .

Methodological Guidelines

- For Structural Studies : Prioritize neutron diffraction for hydrogen-bond mapping and temperature-dependent Raman spectroscopy to detect configurational changes .

- For Enzymatic Assays : Use editing-defective AlaRS mutants (e.g., C666A) and flexizyme systems to bypass stereochemical constraints .

- For Bacterial Resistance Screening : Combine gene overexpression assays (e.g., alrA in pBUN19 plasmid) with enzymatic inhibition profiling (e.g., DCS IC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.